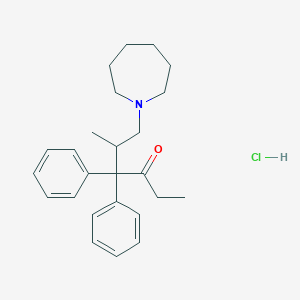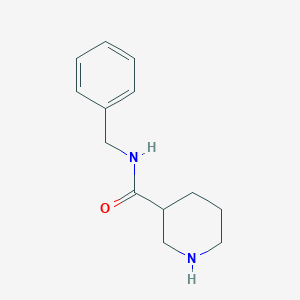![molecular formula C12H13BrF3N3O2 B14002062 3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid](/img/structure/B14002062.png)
3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a bromopyridine moiety attached to a diazabicycloheptane core, with trifluoroacetic acid as a counterion. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process. The use of robust catalysts and reaction conditions is crucial to achieving consistent results on an industrial scale.
化学反应分析
Types of Reactions
3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
科学研究应用
3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane exerts its effects involves interactions with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions, while the diazabicycloheptane core may interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 2,5-Diazabicyclo[2.2.1]heptane derivatives
- 3-(5-Bromopyridin-2-yl)oxetan-3-amine hydrochloride
Uniqueness
3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane stands out due to its unique combination of a bromopyridine moiety and a diazabicycloheptane core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H13BrF3N3O2 |
|---|---|
分子量 |
368.15 g/mol |
IUPAC 名称 |
3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H12BrN3.C2HF3O2/c11-7-1-2-10(12-4-7)14-5-8-3-9(6-14)13-8;3-2(4,5)1(6)7/h1-2,4,8-9,13H,3,5-6H2;(H,6,7) |
InChI 键 |
DQZRQULIAUMVPC-UHFFFAOYSA-N |
规范 SMILES |
C1C2CN(CC1N2)C3=NC=C(C=C3)Br.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


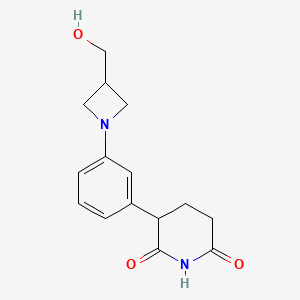
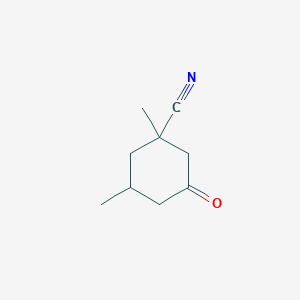

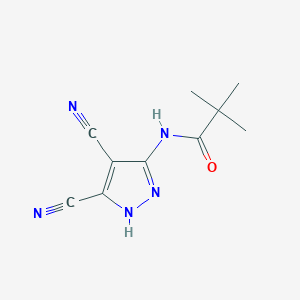
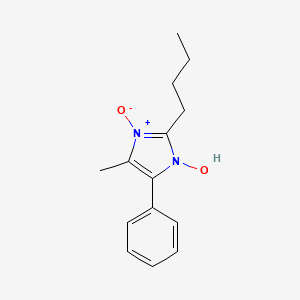
![N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B14002011.png)
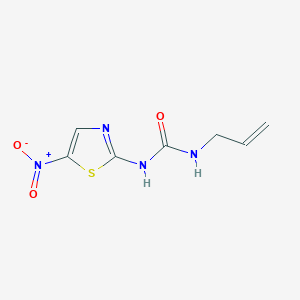
![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde](/img/structure/B14002014.png)
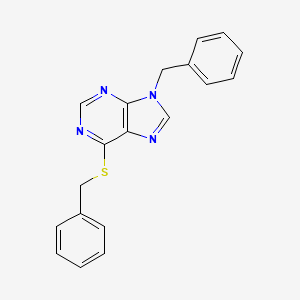

![2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride](/img/structure/B14002037.png)
![2-bromo-N-(2-bromoethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14002039.png)
